Boc-Sec(Mob)-OH

描述

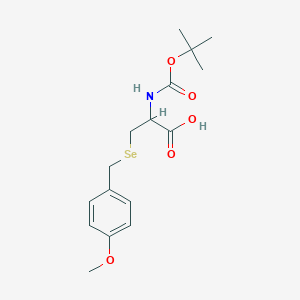

Boc-Sec(Mob)-OH, also known as tert-butoxycarbonyl-selenocysteine(methoxybenzyl)-OH, is a derivative of selenocysteine, an amino acid that contains selenium. This compound is particularly significant in peptide chemistry due to its unique properties, which are derived from the presence of selenium. Selenium’s larger atomic size and lower electronegativity compared to sulfur make it more nucleophilic, enhancing the reactivity of selenocysteine-containing peptides .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Sec(Mob)-OH typically involves the protection of the selenocysteine amino group with a tert-butoxycarbonyl (Boc) group and the side chain thiol group with a methoxybenzyl (Mob) group. The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection reactions. The process may involve multiple steps, including the initial protection of the amino group, followed by the protection of the thiol group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of this compound with high purity and consistency .

化学反应分析

Types of Reactions: Boc-Sec(Mob)-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The selenium atom in the compound makes it particularly reactive towards electrophiles, allowing for selective modifications .

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of diselenide bonds, which are important for protein folding and stability .

科学研究应用

Peptide Synthesis

Boc-Sec(Mob)-OH serves as a protecting group in peptide synthesis. It allows for selective reactions without interfering with other functional groups, which is essential for developing complex peptides used in pharmaceuticals.

- Key Benefits :

- Facilitates the incorporation of selenium into peptides.

- Enhances the stability and reactivity of peptide chains.

| Application Area | Description |

|---|---|

| Peptide Therapeutics | Used in synthesizing peptides with unique biological activity. |

| Complex Peptides | Enables the formation of intricate structures required for therapeutic use. |

Drug Development

Research has shown that this compound is utilized in creating novel compounds with potential therapeutic effects, particularly in cancer research where targeted drug delivery is crucial.

- Applications :

- Development of selenium-based drugs that leverage the unique properties of selenocysteine.

- Investigation into the role of selenium in enhancing drug efficacy.

Bioconjugation

This compound plays a vital role in bioconjugation processes, allowing for the attachment of biomolecules to drugs or imaging agents.

- Advantages :

- Enhances specificity and efficacy in medical applications.

- Facilitates the development of targeted therapies.

Analytical Chemistry

This compound is employed in analytical methods to improve detection and quantification processes.

- Usage :

- Quality control and regulatory compliance in pharmaceuticals.

| Analytical Application | Description |

|---|---|

| Detection Methods | Improves sensitivity and specificity in assays. |

| Quantification Techniques | Aids in accurate measurement of compound concentrations. |

Material Science

The compound is explored for developing advanced materials, including polymers and nanomaterials.

- Potential Uses :

- Applications in electronics and biotechnology.

- Development of novel materials with enhanced properties due to selenium incorporation.

作用机制

The mechanism of action of Boc-Sec(Mob)-OH involves its reactivity towards electrophiles, which is facilitated by the nucleophilic selenium atom. This reactivity allows for the selective modification of peptides and proteins, influencing their structure and function. The molecular targets of this compound include various enzymes and proteins that contain reactive cysteine residues, which can be selectively modified by the selenium-containing compound .

相似化合物的比较

Boc-Sec(Mob)-OH is unique compared to other similar compounds, such as Boc-Cys-OH (tert-butoxycarbonyl-cysteine-OH) and Boc-Sec-OH (tert-butoxycarbonyl-selenocysteine-OH). The presence of the methoxybenzyl group in this compound provides additional protection to the thiol group, enhancing its stability and reactivity. This makes this compound particularly valuable in applications where selective modification of peptides and proteins is required .

List of Similar Compounds:- Boc-Cys-OH (tert-butoxycarbonyl-cysteine-OH)

- Boc-Sec-OH (tert-butoxycarbonyl-selenocysteine-OH)

- diBoc-Selenocystine (di-tert-butoxycarbonyl selenocystine)

生物活性

Boc-Sec(Mob)-OH, or N-alpha-t-Butyloxycarbonyl-Se-(4-methoxybenzyl)-L-selenocysteine, is a synthetic derivative of selenocysteine, an amino acid recognized for its essential role in various biological processes. This compound is particularly significant as a building block for selenoproteins, which are crucial in antioxidant defense and redox regulation. This article explores the biological activity of this compound, highlighting its synthesis, applications, and research findings.

Chemical Structure and Properties

This compound features a t-butyloxycarbonyl (Boc) protecting group on the amino group and a 4-methoxybenzyl (Mob) protecting group on the selenol group. Its molecular formula is C_{18}H_{23}N_{2}O_{4}Se, with a molecular weight of approximately 395.4 g/mol. The presence of these protective groups enhances the stability and solubility of the compound during peptide synthesis.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

- Protection of Selenocysteine : The selenol group is protected using the Mob group while the amino group is protected with the Boc group.

- Purification : The product is purified through methods such as column chromatography to obtain high yields.

- Characterization : The final product is characterized using techniques like NMR and mass spectrometry to confirm its structure.

Biological Activity

Mechanism of Action

this compound exhibits significant biological activity primarily due to its role in forming selenoproteins. These proteins contain selenium in the form of selenocysteine, which has unique redox properties that contribute to cellular antioxidant defenses. Research indicates that selenocysteine enhances antioxidant properties and may protect cells against oxidative stress .

Therapeutic Applications

The compound has been studied for its potential therapeutic applications in various fields:

- Cancer Treatment : Selenoproteins have been linked to cancer prevention and treatment due to their role in regulating oxidative stress and apoptosis.

- Neuroprotection : There is evidence suggesting that this compound may provide neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

-

Antioxidant Activity

A study demonstrated that selenoproteins containing this compound exhibited enhanced resistance to oxidative stress compared to their cysteine counterparts. This was attributed to the unique reactivity of the selenol group . -

Synthesis and Evaluation of Peptides

Research involving solid-phase peptide synthesis (SPPS) highlighted the utility of this compound in constructing complex peptides that mimic natural proteins. These peptides were evaluated for their biological activity, showing promising results in enhancing cellular antioxidant capacity .

Comparative Analysis

The following table summarizes compounds similar to this compound, highlighting their structural features and unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Boc-L-Selenocystine | Bis(2-(t-butoxycarbonylamino)propanoic acid) | Used for synthesizing larger peptides |

| Fmoc-Sec(pMob)-OH | Fmoc protecting group instead of Boc | Commonly used in solid-phase peptide synthesis |

| Sec(pMeOBzl)-OH | 4-Methoxybenzyl protecting group | Similar applications but different protective chemistry |

属性

IUPAC Name |

3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5Se/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIJGHSKCAGAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。